N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18-8-13(11-23(18)15-4-2-1-3-5-15)10-20-19(25)14-6-7-16-17(9-14)22-12-21-16/h1-5,12-14H,6-11H2,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGJGWHDVWWMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3CC(=O)N(C3)C4=CC=CC=C4)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₂ |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 2034441-16-0 |
The structure features a benzo[d]imidazole core, a tetrahydro structure, and a pyrrolidine ring with an oxo substituent. The carboxamide group enhances its solubility and potential interactions with biological targets .
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Similar benzimidazole derivatives have shown promising anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Studies have indicated that related compounds can enhance cognitive function and reduce neuroinflammation .
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria, indicating the potential for development as antimicrobial agents .
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of benzimidazole derivatives found that compounds structurally related to this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study 2: Neuroprotective Effects
In a rodent model of Alzheimer's disease, a related compound was shown to improve memory and cognitive function through modulation of acetylcholine receptors. The study highlighted the compound's potential as a therapeutic agent for cognitive enhancement in neurodegenerative conditions .
Interaction Studies
Interaction studies focusing on binding affinities reveal that this compound may act as an allosteric modulator for certain receptors. These interactions could lead to enhanced therapeutic effects while minimizing side effects associated with direct agonism or antagonism .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzo[d]imidazole core fused with a tetrahydro structure and includes a pyrrolidine ring with a phenyl group and an oxo substituent. The carboxamide functional group enhances its biological activity, making it a candidate for various therapeutic applications. The synthesis typically involves multi-step pathways that require precision and expertise in organic chemistry.
Biological Activities
Research indicates that compounds similar to N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exhibit significant biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Neurological Effects : Some derivatives have shown promise as antagonists of AMPA receptors, which are implicated in neurological disorders such as epilepsy .
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in various therapeutic areas:
| Therapeutic Area | Potential Application | Mechanism of Action |
|---|---|---|
| Cancer | Inhibition of tumor growth | Induction of apoptosis |
| Neurology | Treatment of epilepsy | AMPA receptor antagonism |
| Inflammation | Anti-inflammatory effects | Modulation of inflammatory pathways |
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
- Study on Anticancer Activity : In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Neurological Research : A study investigating the effects on AMPA receptors found that certain derivatives effectively reduced calcium influx in neuronal cells, suggesting potential for epilepsy treatment .
- Inflammatory Models : Animal models have shown that the compound can significantly reduce markers of inflammation, indicating its potential utility in treating chronic inflammatory conditions.
Chemical Reactions Analysis
Synthetic Pathways
Compound A is synthesized via multi-step organic reactions, typically involving:
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Step 1 : Formation of the pyrrolidinone ring via intramolecular cyclization of a substituted γ-amino acid precursor .
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Step 2 : Introduction of the benzimidazole core through condensation reactions between o-phenylenediamine derivatives and carbonyl intermediates .
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Step 3 : Carboxamide coupling between the pyrrolidinone-methylamine intermediate and the activated benzo[d]imidazole carboxylic acid derivative .
Key Reaction Conditions:
| Step | Reagents/Catalysts | Temperature | Yield | Source |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, DMF | 80–100°C | 45–60% | |
| 2 | EDCI, HOBt, DCM | RT | 70–85% | |
| 3 | TFA, CH₃CN | 50°C | 55–65% |
Pyrrolidinone Ring Modifications
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Oxo-group reactivity : The 5-oxo group participates in nucleophilic additions (e.g., Grignard reagents) to form tertiary alcohols, though steric hindrance limits efficiency .
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N-Alkylation : The pyrrolidine nitrogen undergoes alkylation with iodomethane or benzyl bromide under basic conditions (Cs₂CO₃, DMF), yielding N-substituted derivatives .
Benzimidazole Core Reactions
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Electrophilic substitution : The tetrahydrobenzimidazole moiety undergoes bromination at the 4-position using NBS in CCl₄ .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydro ring to a fully saturated decahydro structure, altering conformational stability .
Catalytic Cross-Coupling Reactions
Compound A serves as a substrate in Suzuki-Miyaura couplings for aryl diversification:
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Reaction with aryl boronic acids (e.g., 4-cyanophenylboronic acid) in the presence of Pd(OAc)₂ and SPhos yields biaryl derivatives .
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Key Data :
Aryl Boronic Acid Catalyst System Yield Application 4-CN-C₆H₄B(OH)₂ Pd(OAc)₂/SPhos 72% Anticancer 3-F-C₆H₄B(OH)₂ PdCl₂(dppf) 65% Kinase inhibition
Stability and Degradation Pathways
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Hydrolytic degradation : The carboxamide bond is susceptible to hydrolysis under acidic (HCl, 60°C) or basic (NaOH, 40°C) conditions, generating benzo[d]imidazole-5-carboxylic acid and pyrrolidinone-methylamine fragments .
-
Oxidative stability : Exposure to H₂O₂ or mCPBA oxidizes the tetrahydrobenzimidazole ring, forming a dihydroimidazole oxide derivative .
Comparative Reactivity with Analogues
| Compound | Reaction with EDCI/HOBt | Suzuki Coupling Yield | Hydrolysis Half-Life (pH 7.4) |
|---|---|---|---|
| Compound A | 85% | 72% | 48 h |
| N-Methyl analogue | 78% | 68% | 32 h |
| Brominated derivative | 63% | 55% | 24 h |
Mechanistic Insights from Structural Studies
-
X-ray crystallography of intermediates confirms intramolecular hydrogen bonding between the pyrrolidinone carbonyl and benzimidazole NH, stabilizing the transition state during cyclization .
-
DFT calculations reveal charge transfer interactions in the carboxamide moiety, explaining its susceptibility to nucleophilic attack .
Comparison with Similar Compounds
Structural Analogs with Benzoimidazole Cores
Key Observations :
- Antiviral Activity: Compound 10j demonstrates potent antiviral effects against HCV, likely due to its DGAT inhibition and lipophilic adamantyl group enhancing membrane penetration .
- Anticancer Potential: Derivatives like 7a with tetrahydro-benzoimidazole cores exhibit antitubulin activity, aligning with the target compound’s structural framework. Molecular docking studies show that substituents (e.g., trimethoxyphenyl) mimic colchicine’s binding to tubulin .
- Synthetic Feasibility: Analog 10{1;5} achieves a 94% yield using 3-aminopropanol, highlighting the importance of amine selection in optimizing synthesis for similar compounds .
Physicochemical and Pharmacokinetic Comparisons
- Solubility and Stability: The pyrrolidinone group in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., 10j), as observed in analogs like 10{1;5} with polar hydroxypropyl chains .
- Metabolic Pathways : Compounds such as 6d and 6e (with trifluoromethyl groups) show enhanced metabolic stability due to electron-withdrawing substituents, a strategy applicable to the target compound’s design .
Q & A
Q. Methodology :
- NMR spectroscopy : Analyze and NMR chemical shifts to confirm substituent positions (e.g., pyrrolidinone carbonyl at ~170 ppm, benzoimidazole protons at 7–8 ppm) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretches at 1700–1750 cm, NH stretches at ~3300 cm) .
- Elemental analysis : Validate purity (>98%) by matching calculated vs. experimental C/H/N percentages .
- HPLC : Assess chromatographic purity using reverse-phase columns (C18) with UV detection .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Contradictions may arise from stereochemical ambiguity or overlapping signals. Strategies include:
- 2D NMR (e.g., HSQC, HMBC) to resolve coupling patterns and confirm connectivity .
- X-ray crystallography : For unambiguous stereochemical assignment, particularly with chiral centers .
- Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
Advanced: How to design experiments to evaluate biological activity?
Q. Methodology :
- Molecular docking : Use software like AutoDock or Schrödinger to predict binding affinity to target proteins (e.g., enzymes or receptors). Docking poses should align with active-site residues (e.g., hydrogen bonding with catalytic amino acids) .
- In vitro assays : Test enzyme inhibition (e.g., IC) using fluorogenic substrates or ELISA-based methods .
- Dose-response studies : Optimize concentration ranges based on cytotoxicity profiles (e.g., MTT assays) .
Advanced: What computational approaches predict the compound’s mechanism of action?
- Reaction path analysis : Use quantum chemical calculations (e.g., Gaussian) to model reaction intermediates and transition states .
- Molecular dynamics (MD) simulations : Study protein-ligand stability over 100+ ns trajectories to assess binding mode persistence .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups) with bioactivity data .
Advanced: How to optimize reaction conditions for improved yield?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example, microwave irradiation reduces reaction time from hours to minutes .
- Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling steps .
- Workup optimization : Use extraction with ethyl acetate and silica gel chromatography for purification .
Advanced: How to assess stability under different storage and experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 1–13) .
- LC-MS monitoring : Track degradation products (e.g., hydrolysis of the carboxamide group) .
- Solid-state stability : Store under inert gas (N) and desiccation to prevent hygroscopic degradation .
Advanced: How to address stereochemical challenges during synthesis?
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
- Asymmetric catalysis : Employ chiral auxiliaries or catalysts (e.g., BINAP-metal complexes) for stereocontrol .
- NOESY NMR : Confirm spatial proximity of substituents to assign configuration .
Advanced: What methods ensure batch-to-batch consistency in purity?
- In-process controls (IPC) : Monitor reaction completion via TLC or inline FTIR .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for HPLC retention time and impurity thresholds .
- Stability-indicating assays : Validate methods to detect degradation products at <0.1% levels .
Advanced: How to mitigate solubility issues in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
